molecular formula C8H12ClNO2 B1425710 2-Chloro-1-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-one CAS No. 1536660-99-7

2-Chloro-1-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-one

Cat. No. B1425710
M. Wt: 189.64 g/mol
InChI Key: CEWOOUSAGKJZFT-UHFFFAOYSA-N
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Description

The compound “2-Chloro-1-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-one” is a derivative of the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of this compound involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular structure of this compound is based on the 8-azabicyclo[3.2.1]octane scaffold . This scaffold consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound often involve nucleophilic attack and concomitant intramolecular cyclization . This strategy typically uses cyclopentanes and piperidine derivatives as starting materials .

Scientific Research Applications

Synthesis and Structural Characterization

  • Wu et al. (2015) synthesized a compound closely related to 2-Chloro-1-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-one and characterized its structure using NMR and HRMS spectroscopy. The crystal structure analysis indicated the presence of intermolecular hydrogen bonds and revealed the cis configuration of the methyl and chlorophenyl groups (Wu, Guo, Zhang, & Xia, 2015).
  • Iriepa et al. (2003) studied oximes derived from 3-methyl-3-azabicyclo[3.2.1]octan-8-one, a similar compound, using IR, 1H, and 13C NMR spectroscopy, revealing chair-envelope and flattened chair-chair conformations (Iriepa, Madrid, Gálvez, & Bellanato, 2003).

Organic Synthesis and Reactivity

  • Kesler (1980) prepared derivatives of 2-oxa-3-azabicyclo[2.2.2]oct-5-ene through cycloaddition reactions, illustrating the compound's utility in synthetic organic chemistry (Kesler, 1980).
  • Carruthers, Coggins, and Weston (1990) reported the oxidation of 2-phenyl-1-oxa-9-azabicyclo[4.3.0]nonane with m-chloroperoxybenzoic acid, highlighting the compound's reactivity and potential use in various organic reactions (Carruthers, Coggins, & Weston, 1990).

Applications in Modern Organic Synthesis

  • Flores and Díez (2014) discussed the synthesis, reactivity, and applications of functionalized 2,8-diheterobicyclo[3.2.1]octanes, which are structurally related to the compound . These compounds are important due to their presence in biologically active natural products and their versatility as building blocks in modern organic synthesis (Flores & Díez, 2014).

Future Directions

The future directions in the research of this compound and its derivatives could involve further exploration of their biological activities . Additionally, the development of new synthetic methodologies for their preparation could be a focus of future research .

properties

IUPAC Name

2-chloro-1-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO2/c9-3-8(11)10-4-6-1-2-7(5-10)12-6/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWOOUSAGKJZFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1O2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-one

CAS RN

1536660-99-7
Record name 2-chloro-1-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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